molecular formula C22H26FNO2 B5507157 4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol

4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol

Cat. No.: B5507157
M. Wt: 355.4 g/mol
InChI Key: CXMJRJUMNFIBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C22H26FNO2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.19475723 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensing

A heteroatom-containing organic fluorophore, closely related to the structure , exhibits intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics, making it an effective fluorescent pH sensor in both solution and solid states. This functionality enables its use in detecting acidic and basic organic vapors, suggesting potential applications in environmental monitoring and chemical sensing (Yang et al., 2013).

Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds with similar complex structures have been conducted, providing insights into molecular conformation and supermolecular assembly. Such studies are fundamental in the development of new materials with specific physical or chemical properties (Sharma et al., 2013).

Synthetic Chemistry

Research into the synthesis of α,ω-(Phenylseleno) carbonyl compounds, which bear resemblance to the compound , has demonstrated the potential for creating bicyclic products through anionic reactions, ring-closing metathesis, and radical cyclization. This highlights the compound's relevance in synthetic chemistry for creating complex molecular architectures (Clive & Cheng, 2001).

Photovoltaic Research

A phenyl compound with electron-withdrawing substituents was studied for its effect on the performance of polymer solar cells, demonstrating enhanced power conversion efficiency. This suggests that similar phenyl compounds, including the one , may have applications in improving the efficiency of photovoltaic devices (Jeong et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it is intended to be used as a drug, it could interact with biological targets in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as in the development of new drugs . Additionally, more research could be done to better understand its physical and chemical properties .

Properties

IUPAC Name

[3-(2-fluorophenyl)pyrrolidin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO2/c1-22(2,26)12-10-16-6-5-7-17(14-16)21(25)24-13-11-18(15-24)19-8-3-4-9-20(19)23/h3-9,14,18,26H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMJRJUMNFIBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.